2,6-Diaminopurine Base Modification Increases Duplex Tm by up to 6.9 °C per Substitution vs. Adenine in N3′→P5′ Phosphoramidate Oligonucleotides
In N3′→P5′ phosphoramidate oligonucleotides, substitution of adenine with 2,6-diaminopurine (as present in the target compound) increased the melting temperature (Tm) of duplexes formed with complementary DNA and RNA strands by up to 6.9 °C per substitution [1]. This stabilization is attributed to the synergistic effect of N-type sugar puckering inherent to the phosphoramidate backbone and the ability of 2,6-diaminopurine to form three hydrogen bonds with thymidine, compared to two for adenine.
| Evidence Dimension | Duplex thermal stability (ΔTm per base substitution) |
|---|---|
| Target Compound Data | Tm increase up to 6.9 °C per 2,6-diaminopurine substitution |
| Comparator Or Baseline | Adenine-containing N3′→P5′ phosphoramidate oligonucleotides |
| Quantified Difference | +6.9 °C per base substitution |
| Conditions | Thermal denaturation of DNA/RNA duplexes formed by 2′-deoxyribo- and ribo-oligonucleotide N3′→P5′ phosphoramidates |
Why This Matters
Higher per-base duplex stability enables shorter oligonucleotide sequences to achieve equivalent target binding affinity, which reduces synthesis cost, improves cell penetration, and lowers the probability of off-target hybridization.
- [1] Matray TJ, Gryaznov SM. A remarkable stabilization of complexes formed by 2,6-diaminopurine oligonucleotide N3′→P5′ phosphoramidates. Nucleosides Nucleotides Nucleic Acids. 2000 Oct-Dec;19(10-12):1553-67. PMID: 11200259. View Source
